2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Description
Systematic Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with multiple functional groups. The compound's name reflects several key structural features: the naphthyridine core system indicating a bicyclic aromatic heterocycle containing two nitrogen atoms in the 1,6-positions, the tetrahydro designation specifying partial saturation in the 5,6,7,8-positions, the trifluoromethyl substituent at the 2-position, and the hydrochloride salt formation. This systematic naming convention ensures unambiguous identification of the compound's structure and distinguishes it from related positional isomers and structural variants.
The Chemical Abstracts Service registry number 741736-98-1 serves as the unique numerical identifier for this specific compound in chemical databases and literature. This registry number differentiates the hydrochloride salt from the free base form and distinguishes it from closely related positional isomers such as 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride, which carries the registry number 741736-95-8. The Chemical Abstracts Service registry system provides essential traceability for research documentation, regulatory compliance, and commercial applications. Additionally, the compound is assigned the Molecular Design Limited number MFCD20528717, which serves as an alternative identifier in chemical inventory management systems.
The systematic analysis reveals that this compound belongs to the broader class of trifluoromethyl-substituted naphthyridines, which have gained significant attention in medicinal chemistry due to their unique electronic properties and biological activities. The 2-position substitution pattern influences the compound's electronic distribution and potential interaction sites compared to other positional isomers. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more suitable for pharmaceutical applications and analytical studies.
Propriétés
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)8-2-1-6-5-13-4-3-7(6)14-8;/h1-2,13H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBDSVSNEMGVSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726523 | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741736-98-1 | |
| Record name | 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials such as pyridine derivatives.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry techniques and advanced purification methods .
Analyse Des Réactions Chimiques
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1 Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
One of the primary applications of 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is as an intermediate in the synthesis of DPP-4 inhibitors. DPP-4 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. Sitagliptin, one of the most well-known DPP-4 inhibitors, utilizes this compound as a key precursor in its synthesis .
1.2 Antidiabetic Research
Research has shown that derivatives of naphthyridine compounds exhibit antidiabetic properties. The incorporation of trifluoromethyl groups enhances the biological activity and selectivity of these compounds against specific targets in glucose metabolism pathways . Studies indicate that compounds with similar structures demonstrate significant efficacy in lowering blood sugar levels in diabetic models.
Mechanistic Studies
2.1 Retinoid X Receptor (RXR) Modulation
Recent studies have highlighted the role of naphthyridine derivatives in modulating retinoid X receptors (RXR). RXR partial agonists derived from similar structures have shown potential in treating metabolic disorders with fewer side effects compared to full agonists . The mechanism involves the modulation of coactivator recruitment and receptor activation pathways, which are crucial for metabolic regulation.
2.2 Structure-Activity Relationship (SAR) Studies
The exploration of structure-activity relationships for naphthyridine derivatives has provided insights into how modifications at specific positions affect biological activity. For instance, the presence of trifluoromethyl groups has been linked to enhanced receptor binding affinity and selectivity . This information is vital for designing new compounds with improved pharmacological profiles.
Toxicological Assessments
3.1 Safety Profiles
Toxicological evaluations are essential for understanding the safety profiles of new pharmaceutical candidates. Studies have been conducted to assess the toxicity and environmental impact of naphthyridine derivatives, including this compound . These assessments help ensure that compounds are safe for human use and do not pose significant environmental risks.
5.1 Case Study: Synthesis Pathway for DPP-4 Inhibitors
A notable case study involved synthesizing Sitagliptin using this compound as an intermediate. The process demonstrated high yields and purity levels through optimized reaction conditions involving methanol and hydrochloric acid .
5.2 Case Study: RXR Partial Agonist Activity
Another study investigated the RXR partial agonist activity of modified naphthyridine derivatives. The findings indicated that certain structural modifications led to enhanced agonistic effects while minimizing adverse side effects associated with full agonists .
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The trifluoromethyl-substituted tetrahydro-1,6-naphthyridine scaffold has several analogs, differing in substituent position, functional groups, and biological activity. Below is a detailed comparison:
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride
- CAS : 741736-95-8
- Molecular Formula : C₉H₁₀ClF₃N₂ (identical to the target compound)
- Key Differences : The trifluoromethyl group is at position 3 instead of 2.
- Applications: Serves as an intermediate in synthesizing CCR2 antagonists for inflammatory disorders. A 2011 study by Merck Sharp & Dohme demonstrated its use in amidation reactions to produce compounds targeting immunoregulatory pathways .
- Synthesis : Prepared via POCl₃-mediated cyclization of substituted pyridines under controlled temperatures .
- Safety Profile : Shares similar hazard statements (H302, H315, H319, H335) with the target compound, indicating comparable toxicity .
Chloro-Substituted Derivatives
- Example: 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride CAS: 1260879-95-5 Molecular Formula: C₈H₁₀Cl₂N₂ Applications: Explored as a building block for kinase inhibitors and antiviral agents. A 2025 study highlighted its role in synthesizing noncatalytic HIV-1 integrase inhibitors . Key Difference: Chlorine substitution reduces steric bulk compared to -CF₃, altering binding affinity in enzyme assays .
Ethyl 2-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate Hydrochloride
- CAS : 1955506-15-6
- Molecular Formula : C₁₁H₁₅ClN₂O₃
- Applications : Functions as a carboxylate ester derivative with enhanced solubility for in vivo pharmacokinetic studies .
- Synthesis : Prepared via microwave-assisted cyclization, achieving higher yields (76–87%) compared to traditional methods .
Comparative Data Table
Activité Biologique
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and electronegativity, influencing its interaction with biological targets such as enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H12F3N·HCl
- Molecular Weight : 215.21 g/mol
- IUPAC Name : 5-(trifluoromethyl)-5,6,7,8-tetrahydronaphthalen-1-amine
- CAS Number : 1357625-60-5
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in metabolic pathways.
- Receptor Binding : It exhibits binding affinity towards various receptors, potentially modulating signaling pathways associated with disease processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
In Vitro Studies
Recent studies have evaluated the compound's efficacy against different biological targets:
- Anticancer Activity : A study demonstrated that derivatives of naphthyridine compounds exhibit significant cytotoxicity against cancer cell lines. For example, compounds related to 2-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine showed IC50 values in the low micromolar range against various tumor cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine | HeLa | 1.2 |
| Related Derivative | A375 | 0.9 |
| Related Derivative | HCT116 | 0.7 |
Case Studies
- Case Study on Enzyme Inhibition :
- Case Study on Antimicrobial Properties :
Applications in Medicinal Chemistry
The potential applications of this compound include:
- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial agents.
- Drug Design : Its unique structure can serve as a scaffold for designing more potent derivatives through structure-activity relationship (SAR) studies.
Q & A
Q. What are the common synthetic routes for preparing 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride?
- Methodological Answer : The compound is typically synthesized via reductive cyclization of substituted pyridine precursors. For example, 1,6-naphthyridine derivatives can be reduced using hydrogen gas (H₂) over a palladium/carbon (Pd/C) catalyst in ethanol to yield tetrahydro intermediates . Alternatively, Heck-type vinylation of chloropyridine with ethylene gas followed by ammonia-mediated cyclization provides dihydronaphthyridine intermediates, which are subsequently hydrogenated to the tetrahydro form . The trifluoromethyl group is often introduced via nucleophilic substitution or directed metalation strategies using trifluoromethylating reagents.
Q. How is the compound characterized structurally in research settings?
- Methodological Answer : Structural characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for the CF₃ group), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, X-ray crystallography is critical for confirming regioselectivity in alkylation or cyclization steps, as demonstrated in studies on related tetrahydro-naphthyridine scaffolds . Purity is assessed via HPLC, with >95% purity commonly required for biological assays .
Q. What initial biological screening assays are used to evaluate this compound?
- Methodological Answer : In antiviral research, the compound is screened for HIV-1 integrase inhibition using enzymatic assays (e.g., strand-transfer inhibition) and cell-based antiviral activity tests (e.g., p24 antigen reduction in infected T-cells) . For oncology applications, cytotoxicity is evaluated via MTT or CellTiter-Glo assays against cancer cell lines, followed by mechanism-of-action studies (e.g., kinase inhibition profiling) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Asymmetric synthesis is accomplished using ruthenium-catalyzed transfer hydrogenation. For example, a chiral ruthenium catalyst (e.g., Ru(II)-TsDPEN) selectively reduces ketone intermediates in the tetrahydro-naphthyridine scaffold, achieving enantiomeric excess (ee) >99% . This method avoids chromatography and is scalable, making it suitable for industrial applications.
Q. What strategies optimize pharmacokinetic (PK) properties of this compound?
- Methodological Answer : PK optimization involves:
- Metabolic stability : Introducing electron-withdrawing groups (e.g., CF₃) to reduce cytochrome P450-mediated oxidation .
- Solubility : Salt formation (e.g., hydrochloride) or co-crystallization with biocompatible counterions .
- Bioavailability : Rat PK studies show that N-propyl phenyl substituents enhance oral absorption by lowering plasma protein binding .
Q. How do substituent variations impact the compound’s activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Key SAR findings include:
- N-Propyl phenyl group : Maximizes HIV-1 integrase inhibition by promoting integrase multimerization (IC₅₀ = 12 nM) .
- Trifluoromethyl position : Meta-substitution on the naphthyridine ring enhances metabolic stability compared to para-substitution .
- Hydrogenation level : Fully saturated (5,6,7,8-tetrahydro) scaffolds improve solubility but may reduce target binding affinity compared to partially unsaturated analogs .
Q. What are the key safety and handling protocols for this compound in laboratory settings?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Avoid sparks or open flames due to potential decomposition products (e.g., HCl gas) .
- Storage : Store under inert atmosphere (argon or nitrogen) at room temperature to prevent hygroscopic degradation .
- Spill management : Neutralize with sodium bicarbonate and collect in sealed containers for hazardous waste disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
